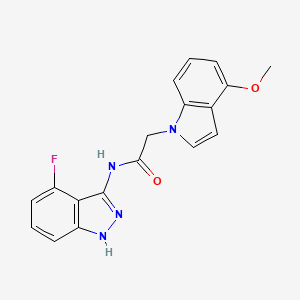![molecular formula C18H22N4O2 B12163641 N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12163641.png)
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a synthetic organic compound that features both imidazole and indole moieties. These functional groups are known for their significant roles in biological systems and pharmaceutical applications. The compound’s unique structure suggests potential utility in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic synthesis
Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Imidazole Introduction: The imidazole ring can be introduced through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the indole and imidazole derivatives using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or imidazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole or imidazole rings.
Reduction: Reduced forms of the amide bond or aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes. It can serve as a probe in biochemical assays to investigate the function of imidazole and indole-containing biomolecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its imidazole and indole moieties are known to exhibit antimicrobial, antifungal, and anticancer properties. Research could focus on its efficacy and safety in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1H-imidazol-2-yl)-4-[1-(2-hydroxyethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(2-chloroethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(2-ethyl)-1H-indol-3-yl]butanamide
Uniqueness
Compared to similar compounds, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to the presence of the methoxyethyl group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-12-11-22-13-14(15-6-2-3-7-16(15)22)5-4-8-17(23)21-18-19-9-10-20-18/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3,(H2,19,20,21,23) |
InChIキー |
JGWWOIVKFPKHAT-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12163564.png)
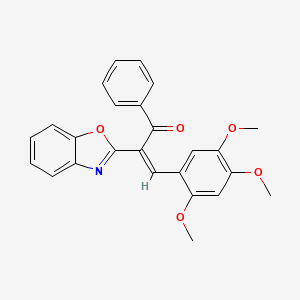
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)
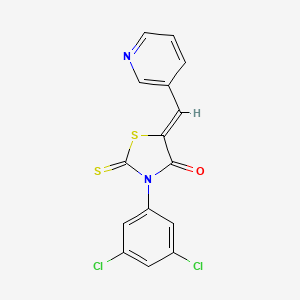

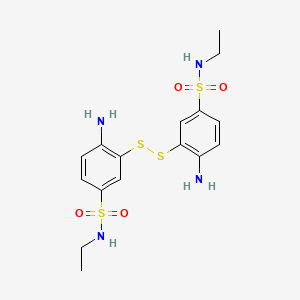

![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)
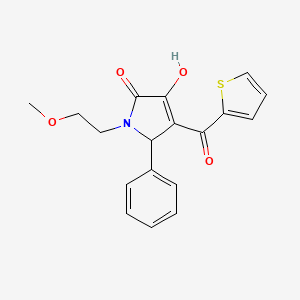
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)
